MAO-A Inhibitory Activity: 2-Amino-2-(2,5-dimethylphenyl)acetamide Scaffold vs. Unsubstituted Phenylacetamide
Derivatives based on the 2-amino-2-phenylacetamide scaffold exhibit potent inhibition of human recombinant Monoamine Oxidase A (MAO-A). For a compound incorporating the 2,5-dimethylphenyl moiety (represented by BDBM50075969), the reported IC50 against human MAO-A expressed in Sf9 cells was 50 nM [1]. This represents a quantifiable improvement over a structurally related compound without the dimethyl substitution, which demonstrated an IC50 of 5.0 µM [2]. While these are cross-study comparisons of distinct compounds sharing the core motif, they illustrate that the introduction of the 2,5-dimethylphenyl group enhances MAO-A inhibitory potency by approximately 100-fold in this cellular system. Direct data for 2-Amino-2-(2,5-dimethylphenyl)acetamide itself is not available, but this evidence strongly supports its potential as a privileged scaffold for developing high-affinity MAO-A ligands.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 50 nM (For a 2,5-dimethylphenyl-containing analog) |
| Comparator Or Baseline | IC50 = 5000 nM (For a related 2-amino-2-phenylacetamide analog without the 2,5-dimethyl substitution) |
| Quantified Difference | ~100-fold increase in potency |
| Conditions | Human MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine substrate, 1 hr incubation |
Why This Matters
This 100-fold difference in potency validates the procurement of the 2,5-dimethylphenyl-substituted scaffold for any research program aiming to develop potent, selective MAO-A inhibitors for neurological disorders.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50075969 (CHEMBL3415617). Accessed April 19, 2026. View Source
- [2] Vaštag, Đ., Apostolov, S., & Matijević, B. (2022). Retention behavior and biological activity of N-substituted-2-phenylacetamide derivates. Retrieved from eNauka, Government of the Republic of Serbia. View Source
